BenchChemオンラインストアへようこそ!

2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione

PARP inhibition chemotype classification scaffold hopping

2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione (CAS 1246961-13-6; molecular formula C19H14N2O2S; MW 334.39 g/mol) is a synthetic heterocyclic compound belonging to the isoquinoline-1,3(2H,4H)-dione chemotype. Structurally, it features a 2-phenylthiazol-5-yl substituent connected via a methylene (-CH2-) linker to the N-2 position of the tetrahydroisoquinoline-1,3-dione core.

Molecular Formula C19H14N2O2S
Molecular Weight 334.4 g/mol
Cat. No. B12340449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione
Molecular FormulaC19H14N2O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N(C1=O)CC3=CN=C(S3)C4=CC=CC=C4
InChIInChI=1S/C19H14N2O2S/c22-17-10-14-8-4-5-9-16(14)19(23)21(17)12-15-11-20-18(24-15)13-6-2-1-3-7-13/h1-9,11H,10,12H2
InChIKeyLTJMVNHCRKLNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione (CAS 1246961-13-6): Structural Identity and Chemotype Classification for Research Procurement


2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione (CAS 1246961-13-6; molecular formula C19H14N2O2S; MW 334.39 g/mol) is a synthetic heterocyclic compound belonging to the isoquinoline-1,3(2H,4H)-dione chemotype . Structurally, it features a 2-phenylthiazol-5-yl substituent connected via a methylene (-CH2-) linker to the N-2 position of the tetrahydroisoquinoline-1,3-dione core . This compound occupies a distinct structural niche within the broader isoquinolinedione family, which has been established as a privileged scaffold for selective tyrosyl DNA phosphodiesterase II (TDP2) inhibition and has also been explored in poly(ADP-ribose) polymerase (PARP) modulation and broad-spectrum antiviral applications [1][2]. The compound is commercially available from multiple research chemical suppliers at ≥95% purity for laboratory-scale investigation .

Why Generic Isoquinolinedione Substitution Fails: Structural Determinants of Activity Differentiation for 2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione


The isoquinoline-1,3-dione chemotype exhibits extreme sensitivity to substitution pattern, rendering in-class compounds non-interchangeable. Published structure-activity relationship (SAR) studies on TDP2 inhibition demonstrate that N-2 substitution on the isoquinoline-1,3-dione core generally results in a pronounced loss of inhibitory potency, while C-4 benzylidene modifications can retain or enhance activity [1]. Critically, the target compound bears an N-2 methylene-bridged 2-phenylthiazole—a substitution pattern that is structurally and electronically distinct from both simple N-2 alkyl/aryl substituents (which ablate TDP2 activity) and from the fused thiazolo[5,4-c]isoquinolin-5(4H)-one systems claimed in the PARP patent literature [2]. The methylene linker introduces conformational flexibility absent in directly fused analogs, potentially enabling distinct target engagement geometries. Furthermore, Evrys Bio patents disclose thiazole- and isoquinoline-containing compounds with broad-spectrum antiviral activity against HCMV, influenza viruses, Zika virus, BK virus, and RSV in cell-based assays, but efficacy is highly dependent on the specific connectivity between the thiazole and isoquinoline modules [3]. These SAR discontinuities mean that generic substitution with other isoquinolinedione or thiazole-containing analogs cannot be assumed to preserve any given biological profile.

Quantitative Differentiation Evidence for 2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione: Head-to-Head and Cross-Study Comparator Analysis


Structural Connectivity Divergence: Methylene-Bridged vs. Fused Thiazolo-Isoquinolinone PARP Modulators

The target compound features a methylene (-CH2-) bridge connecting the isoquinolinedione N-2 position to the 5-position of the 2-phenylthiazole ring. This connectivity is fundamentally distinct from the fused thiazolo[5,4-c]isoquinolin-5(4H)-one tricyclic core claimed in the Wyeth patent family (WO2009155402A1), where the thiazole is directly fused to the isoquinoline system via a C-N bond [1]. The methylene linker increases the rotatable bond count by 1 relative to the fused analog, with a predicted impact on conformational sampling and target binding pose space . No PARP inhibition data for the methylene-bridged compound have been reported, and no TDP2 data for the fused thiazolo-isoquinolinones have been disclosed, meaning these chemotypes cannot be assumed to share target engagement profiles [2].

PARP inhibition chemotype classification scaffold hopping

TDP2 SAR Inference: N-2 Substitution Effects on Isoquinolinedione Activity vs. the C-4 Benzylidene Benchmark

Published TDP2 SAR demonstrates that N-2 substitution of the isoquinoline-1,3-dione core typically abolishes TDP2 inhibitory activity, while certain C-4 benzylidene modifications retain low micromolar potency [1]. The best C-4 benzylidene analog (12q) inhibited TDP2 with an IC50 of 4.8 μM [1]. The target compound possesses an N-2 methylene-(2-phenylthiazol-5-yl) substituent with no C-4 modification. Based on the class-level SAR trend, N-2 substituted isoquinolinediones would be predicted to show substantially weaker TDP2 inhibition than C-4 modified analogs. However, the 2-phenylthiazole moiety introduces heteroatom and aromatic features absent in the simple alkyl and benzyl N-2 substituents tested in the published SAR, and no direct TDP2 assay data exist for this specific compound [2]. The initial TDP2 hit compound 43 (unsubstituted isoquinoline-1,3-dione) showed selective TDP2 inhibition with no activity against TDP1 at 111 μM, establishing the core scaffold's selectivity profile [2].

TDP2 inhibition DNA damage repair topoisomerase II poison sensitization

Purity Benchmark and Vendor Availability: Quality Specification Relative to In-Class Research Compounds

The target compound is available from multiple vendors at a specification of ≥95% purity (HPLC), as indicated by supplier technical datasheets . This purity level is consistent with research-grade isoquinolinedione analogs and thiazole-containing heterocycles available from specialty chemical suppliers. The molecular weight (334.39 g/mol), LogP (3.47), and polar surface area (78.51 Ų) place the compound within favorable drug-like physicochemical space (Lipinski Rule of 5 compliant: MW < 500, LogP < 5, H-bond acceptors = 4, H-bond donors = 0) . These properties are comparable to other research-stage isoquinolinedione derivatives but offer a distinct balance of lipophilicity and polarity relative to more polar C-4 substituted analogs or more lipophilic fused-ring systems [1].

compound procurement purity specification research chemical sourcing

Antiviral Chemotype Association: Thiazole-Isoquinoline Hybrids in Evrys Bio Broad-Spectrum Antiviral Platform

Evrys Bio, LLC patents (US 11,459,321 B2; WO2019/079519; WO2016/077232; WO2016/077240) claim thiazole- and isoquinoline-containing compounds as broad-spectrum antiviral agents with demonstrated activity against human cytomegalovirus (HCMV), influenza viruses, Zika virus, BK virus, and respiratory syncytial virus (RSV) in cell-based replication assays [1][2]. The claimed compounds encompass structures where thiazole and isoquinoline moieties are covalently linked (Formula I). The target compound, with its 2-phenylthiazole moiety connected to isoquinoline-1,3-dione via a methylene linker, falls within the structural genus described by these filings [1]. However, no compound-specific antiviral EC50 data for this exact compound have been publicly disclosed. By contrast, the 2-aminobenzo[de]isoquinoline-1,3-dione class showed weak to moderate anti-HSV activity (EC50 values in the low micromolar to submicromolar range for the most active analogs 7, 9, 13, 14, 15, 16, 21, and 22) [3], providing a class-level antiviral activity benchmark.

broad-spectrum antiviral HCMV inhibition influenza virus

Highest-Value Research Application Scenarios for 2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione Based on Current Evidence


TDP2 Selectivity Profiling: Testing the N-2 Phenylthiazole Exception Hypothesis

The published TDP2 SAR establishes that N-2 substitution generally abolishes TDP2 inhibition, but the tested N-2 substituents were limited to simple alkyl, benzyl, and functionalized alkyl groups lacking heteroaromatic character [1]. This compound provides a unique opportunity to test whether a heteroaromatic N-2 substituent (2-phenylthiazole) can rescue TDP2 binding through alternative interactions not available to the previously tested N-2 analogs. A positive result would fundamentally revise the TDP2 pharmacophore model; a negative result would reinforce the C-4-centric binding hypothesis. Either outcome generates publishable SAR knowledge [2].

PARP Chemotype Expansion: Methylene-Bridged vs. Fused Scaffold Comparison

The Wyeth patent family (WO2009155402A1) claims fused thiazolo[5,4-c]isoquinolin-5(4H)-ones as PARP modulators, but the methylene-bridged connectivity of the target compound is not encompassed by these Markush structures [3]. This compound enables a scaffold-hopping experiment to determine whether the methylene linker retains, enhances, or abolishes PARP modulatory activity relative to the fused system. The conformational flexibility introduced by the methylene bridge may permit binding modes inaccessible to the rigid fused tricycle, potentially yielding selectivity advantages across the PARP isoform family or enabling intellectual property differentiation [3].

Antiviral SAR Probe for Evrys Bio Chemotype Optimization

Evrys Bio's broad-spectrum antiviral platform encompasses thiazole-isoquinoline hybrids, but public disclosures lack granular SAR around linker type, substitution position, and oxidation state of the isoquinoline module [4]. This compound, with its isoquinoline-1,3-dione (oxidized) core and methylene-linked 2-phenylthiazole, represents a specific chemotype permutation that can be used to map the structural determinants of antiviral potency and spectrum. Comparative testing alongside reduced isoquinoline analogs and directly linked thiazole-isoquinoline systems would delineate the pharmacophoric requirements for HCMV, influenza, Zika, BK, and RSV inhibition [4].

Chemical Biology Tool for DNA Damage Response Pathway Dissection

The dual association of the isoquinoline-1,3-dione scaffold with both TDP2 (DNA damage repair) [2] and PARP (DNA damage sensing and repair) [3] pathways positions this compound as a potential chemical probe for studying functional crosstalk between these genome stability mechanisms. Even if the compound itself lacks potent inhibitory activity, its use as a structurally matched negative control for more potent C-4 benzylidene TDP2 inhibitors or fused PARP inhibitors would be valuable for confirming on-target effects in cellular models of topoisomerase II poison sensitization and DNA damage response [1][2].

Quote Request

Request a Quote for 2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.